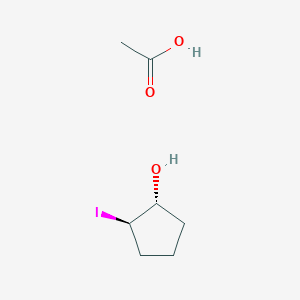
4-((3-chlorophenylimino)methyl)-N, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-chlorophenylimino)methyl)-N, hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an imino-methyl moiety, which is further linked to a hydrochloride group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorophenylimino)methyl)-N, hydrochloride typically involves the condensation reaction between 3-chlorobenzaldehyde and an appropriate amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
4-((3-chlorophenylimino)methyl)-N, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-((3-chlorophenylamino)methyl)-N, hydrochloride.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
4-((3-chlorophenylimino)methyl)-N, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3-chlorophenylimino)methyl)-N, hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
- 4-((3-chlorophenylimino)methyl)-N, methylamine
- 4-((3-chlorophenylimino)methyl)-N, ethylamine
- 4-((3-chlorophenylimino)methyl)-N, propylamine
Uniqueness
4-((3-chlorophenylimino)methyl)-N, hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs. Additionally, the presence of the chlorophenyl group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
特性
CAS番号 |
60625-50-5 |
|---|---|
分子式 |
C20H24Cl4N2 |
分子量 |
434.2 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H23Cl3N2.ClH/c1-16-13-20(25(11-3-9-21)12-4-10-22)8-7-17(16)15-24-19-6-2-5-18(23)14-19;/h2,5-8,13-15H,3-4,9-12H2,1H3;1H |
InChIキー |
SQBYINFHSFGZQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)




![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




